N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide
Description
N-[4-(Phenyldiazenyl)phenyl]-2-thiophenecarboxamide is a heterocyclic compound featuring a thiophene ring linked to a carboxamide group and a phenylazo substituent. The compound has been utilized as a ligand in platinum(II) complexes, where its planar structure may facilitate DNA intercalation or enzyme inhibition . Synthesis typically involves coupling reactions, such as carbodiimide-mediated amide bond formation, similar to methods described for related benzo[d]thiazole derivatives . Characterization via IR, NMR, and mass spectrometry confirms key functional groups, including the azo bond (νN=N ~1500 cm⁻¹) and carboxamide carbonyl (νC=O ~1660 cm⁻¹) .
Properties
IUPAC Name |
N-(4-phenyldiazenylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-17(16-7-4-12-22-16)18-13-8-10-15(11-9-13)20-19-14-5-2-1-3-6-14/h1-12H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRCOUHFSMPFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301038334 | |
| Record name | 2-Thiophenecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316152-09-7 | |
| Record name | 2-Thiophenecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide typically involves the diazotization of aniline derivatives followed by coupling reactions. The process begins with the nitrosation of aniline to form a diazonium salt, which then reacts with thiophene-2-carboxamide under alkaline conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the azo bond and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using tin(II) chloride (SnCl₂) or iron powder.
Substitution: Nucleophilic substitution reactions often involve halides or other electrophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or hydrazines.
Substitution: Generation of halogenated derivatives or other substituted thiophenes.
Scientific Research Applications
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has found applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments for textiles and printing.
Mechanism of Action
The compound exerts its effects through the interaction with specific molecular targets and pathways. The azo group plays a crucial role in its reactivity, allowing it to participate in electron transfer processes and binding to biological macromolecules.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Fluorescence: The thiophene ring contributes to the fluorescent properties, making it useful in imaging and diagnostic applications.
Comparison with Similar Compounds
Comparison with Similar Thiophenecarboxamide Derivatives
Structural Modifications and Functional Groups
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro in 7947882): Improve binding to bacterial enzymes via dipole interactions .
- Bulky Substituents (e.g., benzyloxy in M8-B): Enhance receptor selectivity, as seen in TRPM8 inhibition .
- Polar Groups (e.g., morpholinyl): Increase solubility, critical for bioavailability .
Physicochemical Properties
| Property | Target Compound | 7947882 | M8-B Hydrochloride | Morpholinyl Derivative |
|---|---|---|---|---|
| Molecular Weight | ~380 (estimated) | 276.29 | 422.92 | 288.37 |
| logP | ~3.5 (predicted) | 2.8 | 2.1 | 1.36 |
| pKa | ~10 (azo group) | 9.8 (nitro) | 8.5 (amine) | 9.6 (morpholinyl) |
| Solubility | Low (hydrophobic azo) | Moderate (polar nitro) | High (ionized HCl salt) | High (polar morpholine) |
Insights :
- The target compound’s hydrophobic azo group limits solubility, necessitating formulation optimization for therapeutic use.
- Morpholinyl and hydrochloride salts improve solubility, critical for in vivo efficacy .
Stability and Metabolic Considerations
- This requires structural optimization to enhance metabolic stability .
- Sulfonyl and Morpholinyl Groups : Improve resistance to enzymatic degradation, as seen in USP7 inhibitors and morpholinyl derivatives .
Biological Activity
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a diazenyl group attached to a phenyl ring and a thiophene carboxamide structure, which may contribute to its diverse biological activities.
Chemical Formula
- Molecular Formula : CHNOS
- CAS Number : 87913-26-6
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines, including colorectal adenocarcinoma (HT-29) cells. Molecular docking studies have identified strong binding affinities to proteins involved in cancer progression, suggesting that this compound may also interact with similar targets .
Antimicrobial Activity
The compound demonstrates notable antimicrobial activity. In vitro studies have reported that related thiazole compounds exhibit efficacy against multiple bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies indicate that it possesses antioxidant properties, which could help mitigate oxidative stress in cells.
Study 1: Anticancer Efficacy
A study conducted on the effects of thiophene derivatives, including this compound, showed a significant reduction in tumor size in vivo models. The study reported a decrease in cell viability by over 70% in treated groups compared to controls .
Study 2: Antimicrobial Effects
In another study focusing on the antimicrobial properties of related compounds, this compound was tested against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, showcasing its potential as an antimicrobial agent .
Comparative Analysis of Biological Activities
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Significant | Moderate | Enzyme inhibition, apoptosis induction |
| Thiazole derivative A | High | High | Cell wall disruption |
| Thiazole derivative B | Moderate | Low | Antioxidant effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
